3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate
Description
3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate is a 1,2,4-oxadiazole derivative featuring ethyl ester groups at both the 3- and 5-positions of the heterocyclic core (Figure 1). The 1,2,4-oxadiazole scaffold is widely recognized as a bioisostere for amide and ester functionalities, enhancing metabolic stability and bioavailability in drug design . This compound is synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives under mild or room-temperature conditions, often employing superbasic media like NaOH/DMSO . Its structural simplicity and versatility make it a valuable intermediate for pharmaceuticals and materials science.
Properties
IUPAC Name |
diethyl 1,2,4-oxadiazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5/c1-3-13-7(11)5-9-6(15-10-5)8(12)14-4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDJUSBZFZRZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246721 | |
| Record name | 3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40019-27-0 | |
| Record name | 3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40019-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate typically involves the cyclization of O-acylamidoximes. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as esters, anhydrides, or acid halides. The cyclization can be carried out in the presence of reagents like N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and N,N’-carbonyldiimidazole (CDI) .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method, which involves the preparation of O-acylamidoximes followed by their cyclization using N,N’-dimethylacetamide as a solvent. This method reduces the overall synthesis time and avoids the isolation of intermediates .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit notable antimicrobial properties. Studies have shown that 3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate can inhibit the growth of several bacterial strains. A comparative study demonstrated that derivatives of oxadiazoles possess higher efficacy against Gram-positive bacteria compared to traditional antibiotics .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may serve as a lead compound for developing new anticancer agents .
Polymer Chemistry
This compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices improves their resistance to thermal degradation and enhances their mechanical strength .
Coatings and Adhesives
The compound's chemical structure allows it to be used in formulating coatings and adhesives with improved adhesion properties and resistance to environmental factors. Case studies indicate that coatings incorporating oxadiazole derivatives exhibit better durability and weather resistance compared to conventional formulations .
Pesticidal Activity
Studies have demonstrated that this compound exhibits pesticidal properties against various agricultural pests. Field trials have shown its effectiveness in controlling pest populations while being less harmful to beneficial insects compared to traditional pesticides .
Plant Growth Regulation
Research indicates that this compound may act as a plant growth regulator (PGR), promoting root development and enhancing overall plant vigor under stress conditions. Experiments conducted on various crops showed improved yield and resilience when treated with formulations containing this oxadiazole derivative .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anticancer Potential | Induces apoptosis in cancer cell lines | |
| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |
| Coatings and Adhesives | Improved durability and weather resistance | |
| Agricultural Chemistry | Pesticidal Activity | Effective control of agricultural pests |
| Plant Growth Regulation | Promotes root development and increases crop yield |
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various oxadiazole derivatives including this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups .
- Polymer Development : Research presented at the International Conference on Polymer Science showcased the synthesis of a new polymer using this compound as a monomer. The resulting polymer exhibited enhanced tensile strength and thermal stability compared to conventional polymers .
- Agricultural Field Trials : A field study conducted by agricultural scientists demonstrated that crops treated with formulations containing this compound showed a marked increase in yield by up to 25% under pest pressure compared to untreated controls .
Mechanism of Action
The mechanism of action of 3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like thymidylate synthetase, preventing DNA synthesis and leading to antitumor activity . The compound’s electron-withdrawing properties also contribute to its effectiveness in various applications .
Comparison with Similar Compounds
Table 1: Key Molecular Properties of 3,5-Disubstituted 1,2,4-Oxadiazoles
*Estimated based on ester group contributions; †Highly hydrophilic due to ionic carboxylates.
Key Observations:
- Lipophilicity: The diethyl ester derivative (LogP ~1.5) is more lipophilic than ionic triazole analogs (LogP -2.1) but less than diaryl derivatives like 3,5-diphenyl-1,2,4-oxadiazole (LogP 3.40) . This balance enhances cell membrane permeability for drug delivery compared to highly polar or nonpolar analogs.
- Core Heteroatom Effects : Replacing oxygen in the oxadiazole ring with sulfur (thiadiazole) increases molecular weight slightly and may improve corrosion inhibition via stronger metal-surface interactions .
Table 2: Anticancer Activity of Selected 3,5-Disubstituted Oxadiazoles
Key Observations:
- Anticancer Potency: While 3,5-diaryl derivatives (e.g., compound 3n) exhibit nanomolar cytotoxicity and high selectivity for prostate/pancreatic cancers , the diethyl ester lacks direct anticancer data, suggesting its primary role as a precursor for active derivatives.
- Mechanistic Differences : Rigidified oxadiazoles with bulky substituents act as catalytic inhibitors of topoisomerase IIα, avoiding DNA double-strand breaks (DSBs) associated with traditional chemotherapeutics .
Biological Activity
3,5-Diethyl 1,2,4-oxadiazole-3,5-dicarboxylate (CAS Number: 40019-27-0) is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure consists of an oxadiazole ring with two ethyl groups and two carboxylate substituents at the 3 and 5 positions. This unique arrangement contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity Studies : In vitro studies demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. Notably, compounds similar to this compound showed IC50 values comparable to or lower than established chemotherapeutics like doxorubicin against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3,5-Diethyl 1,2,4-Oxadiazole | MCF-7 | 15.63 |
| Doxorubicin | MCF-7 | 10.38 |
- Mechanism of Action : The mechanism appears to involve induction of apoptosis as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells. Flow cytometry assays confirmed that these compounds act in a dose-dependent manner to induce cell death .
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have also been extensively studied.
- Broad-Spectrum Activity : Compounds containing the oxadiazole moiety have shown efficacy against a range of pathogens including bacteria and fungi. For example, derivatives have demonstrated activity against Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds exhibiting MIC values significantly lower than traditional antibiotics .
| Pathogen | Compound | MIC (µg/mL) |
|---|---|---|
| S. aureus | Oxadiazole Derivative | 1.56 |
| P. aeruginosa | Oxadiazole Derivative | 0.5 |
Case Studies
Several case studies have illustrated the potential applications of this compound in drug discovery:
- Anticancer Research : A study evaluated a series of oxadiazole derivatives for their antiproliferative activity against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa). Results indicated that some derivatives not only inhibited cell proliferation but also interacted with topoisomerase I, suggesting a dual mechanism involving both cell cycle arrest and apoptosis induction .
- Antimicrobial Studies : Another investigation focused on the synthesis of oxadiazole hybrids with quinolone structures aimed at enhancing antibacterial activity. These compounds were found to be effective against drug-resistant strains of Mycobacterium tuberculosis, showcasing their potential in treating resistant infections .
Q & A
Q. What are the recommended synthetic routes for 3,5-diethyl 1,2,4-oxadiazole-3,5-dicarboxylate, and how can purity be optimized?
The compound is typically synthesized via cyclocondensation of ethyl oxamate with nitriles under reflux conditions. A common method involves dissolving precursors in dimethyl sulfoxide (DMSO), followed by 18-hour reflux and subsequent crystallization using ethanol-water mixtures to achieve ~65% yield . Purity optimization requires careful control of reaction stoichiometry, solvent choice (e.g., absolute ethanol for reduced side reactions), and post-synthetic purification via recrystallization or column chromatography. Thermal stability during reflux (up to 218°C) must be monitored to avoid decomposition .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm ester groups and oxadiazole ring structure.
- FT-IR : Peaks at ~1700 cm (C=O stretching) and 1250–1100 cm (C-O ester vibrations) .
- Mass spectrometry : Molecular ion peaks at m/z 212.21 (CHNO) to validate molecular weight . Cross-referencing with computational simulations (e.g., density functional theory) can resolve ambiguities in spectral assignments .
Q. How should this compound be stored to ensure long-term stability?
Store in sealed, light-resistant containers under dry conditions at room temperature. Degradation risks increase with exposure to moisture or oxidizers, as the compound’s ester groups are hydrolytically sensitive. Regular purity checks via HPLC or melting point analysis (55–58°C) are advised .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for synthesizing derivatives of this oxadiazole?
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model intermediates and transition states. For example, ICReDD’s methodology integrates computational screening with experimental validation to identify optimal conditions for functionalizing the oxadiazole core (e.g., substituting ethyl groups with aryl or alkyl chains) . Machine learning models trained on reaction databases further accelerate derivative design .
Q. How can contradictory data in catalytic studies involving this compound be resolved?
Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature). A systematic approach includes:
- Reproducing experiments with controlled variables (e.g., anhydrous solvents).
- Kinetic profiling to identify rate-limiting steps.
- Advanced characterization (e.g., X-ray crystallography of intermediates) . Cross-disciplinary collaboration with computational chemists can isolate confounding factors .
Q. What role does this compound play in coordination chemistry or metal-organic frameworks (MOFs)?
The oxadiazole moiety acts as a ligand via nitrogen atoms, forming complexes with transition metals (e.g., Ni) for catalytic or photoluminescent applications. For example, its dicarboxylate groups enable chelation in MOFs, enhancing porosity for gas storage. Structural analogs have shown promise in heterogeneous catalysis studies .
Methodological Considerations
Q. How can researchers safely handle this compound given its toxicity profile?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Emergency protocols: For eye exposure, rinse with water for 15 minutes (S26); for skin contact, wash with soap and water (S36) .
- Monitor waste disposal to comply with EPA and ECHA regulations .
Q. What experimental design principles apply to scaling up synthesis without compromising yield?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
